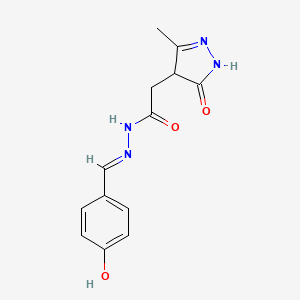amine hydrochloride](/img/structure/B6060261.png)
[4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA is a synthetic compound that is structurally similar to the neurotransmitter dopamine and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride is not fully understood, but it is believed to act as a dopamine receptor agonist, binding to and activating dopamine receptors in the brain. This leads to an increase in dopamine release, which is believed to be responsible for many of the biochemical and physiological effects of [4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride.
Biochemical and Physiological Effects:
[4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride has been found to have a variety of biochemical and physiological effects, including the ability to increase dopamine release, enhance cardiovascular function, and modulate immune function. [4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride has also been found to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride has several advantages for use in lab experiments, including its ability to modulate dopamine release and its antioxidant properties. However, [4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride is also known to have toxicity at high doses, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on [4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride, including studies on its potential therapeutic applications for neurological and cardiovascular disorders, as well as its potential use as a research tool for studying dopamine function and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of [4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride and its potential limitations for use in lab experiments.
Métodos De Síntesis
[4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with 3-isopropoxypropylamine in the presence of hydrochloric acid. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
[4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. [4-(dimethylamino)benzyl](3-isopropoxypropyl)amine hydrochloride has been found to have a variety of biochemical and physiological effects, including the ability to increase dopamine release, enhance cardiovascular function, and modulate immune function.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.ClH/c1-13(2)18-11-5-10-16-12-14-6-8-15(9-7-14)17(3)4;/h6-9,13,16H,5,10-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRWBIKSEKSUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=CC=C(C=C1)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(butyrylamino)phenyl]-4-iodobenzamide](/img/structure/B6060179.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6060194.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6060200.png)



![5-{[8-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6060223.png)
![3-[2-({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6060230.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6060235.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6060242.png)
![2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6060246.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B6060250.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060270.png)
![N-[1-(2-fluorophenyl)-4-piperidinyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6060272.png)